4-Fluoro-3-(morpholinomethyl)phenylboronic acid
Overview
Description
4-Fluoro-3-(morpholinomethyl)phenylboronic acid is an organic compound with the chemical formula C12H14BFNO3. It is a white solid at room temperature and can be dissolved in various organic solvents. This compound is primarily used in organic synthesis, particularly in coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 4-Fluoro-3-(morpholinomethyl)phenylboronic acid involves the synthesis of 4-fluoro-3-methylphenylboronic acid, followed by a reaction with morpholine formaldehyde to form the morpholinomethyl derivative . The reaction conditions typically include the use of a palladium catalyst and a base in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(morpholinomethyl)phenylboronic acid undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the boronic acid group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Fluoro-3-(morpholinomethyl)phenylboronic acid has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules.
Medicine: Can be used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid in coupling reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a fluoro group.
4-Fluoro-3-methylphenylboronic acid: Precursor in the synthesis of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a morpholinomethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.
Properties
IUPAC Name |
[4-fluoro-3-(morpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHABZEPGSYBSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196778 | |
Record name | Boronic acid, B-[4-fluoro-3-(4-morpholinylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-95-5 | |
Record name | Boronic acid, B-[4-fluoro-3-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-fluoro-3-(4-morpholinylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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